
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide, or PPD-EA, is a small molecule inhibitor of the protein kinase C (PKC) family of enzymes. It was first synthesized in 1995 by Dr. Toshio Sakamoto and colleagues, and has since been studied extensively for its potential biological applications. PPD-EA has been shown to inhibit PKC activity both in vitro and in vivo, and has been used in a wide range of scientific research applications.
Applications De Recherche Scientifique
PPD-EA has been used in a wide range of scientific research applications, including studies of cell signaling pathways, cellular responses to stress, and the regulation of gene expression. It has also been used to study the role of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide in tumorigenesis and the development of drug resistance in cancer cells. Additionally, PPD-EA has been used to investigate the role of this compound in the regulation of cell cycle progression, cell death, and inflammation.
Mécanisme D'action
PPD-EA is a small molecule inhibitor of the protein kinase C (2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide) family of enzymes. It binds to the ATP-binding pocket of the enzyme and prevents the binding of ATP, thus inhibiting the activity of the enzyme. This inhibition of this compound activity can lead to a variety of cellular effects, depending on the cell type and the specific this compound isoform that is targeted.
Biochemical and Physiological Effects
PPD-EA has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of several different this compound isoforms, including this compoundα, this compoundβ, and this compoundε. This inhibition of this compound activity can lead to a variety of cellular effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of cell migration. Additionally, PPD-EA has been shown to have anti-inflammatory and anti-tumorigenic effects in vivo, and to be able to modulate the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
PPD-EA has several advantages as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity in laboratory experiments. It is a small molecule, which makes it easy to administer and has a low toxicity profile. Additionally, it is highly specific for this compound isoforms, and can be used to selectively target specific isoforms. However, it also has several limitations. For example, it is relatively expensive, and its effects are relatively short-lived. Additionally, it is not suitable for long-term experiments, as it is rapidly metabolized by the body.
Orientations Futures
Given the potential of PPD-EA as an inhibitor of 2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-(2-phenylethyl)acetamide activity, there are several potential future directions for research. For example, further research could be done to investigate the potential of PPD-EA as an anti-cancer drug, as well as its potential to modulate the expression of certain genes. Additionally, further research could be done to investigate the potential of PPD-EA to modulate the activity of other enzymes, and its potential to be used as a tool for studying other cellular processes. Finally, further research could be done to investigate the potential of PPD-EA to be used as a tool for drug discovery and development.
Méthodes De Synthèse
PPD-EA is synthesized by a two-step process. The first step is the preparation of the starting material, 6-oxo-4-phenyl-1,6-dihydropyrimidine, which is prepared by a reaction between benzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide. The second step is the reaction of the starting material with 2-phenylethylamine in the presence of sodium ethoxide, which produces the desired product, PPD-EA.
Propriétés
IUPAC Name |
2-(6-oxo-4-phenylpyrimidin-1-yl)-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-19(21-12-11-16-7-3-1-4-8-16)14-23-15-22-18(13-20(23)25)17-9-5-2-6-10-17/h1-10,13,15H,11-12,14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHLBWSQZHGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6541373.png)
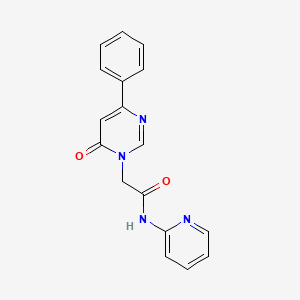
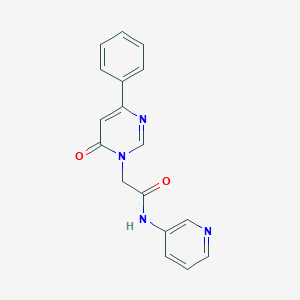
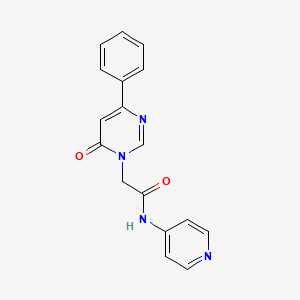
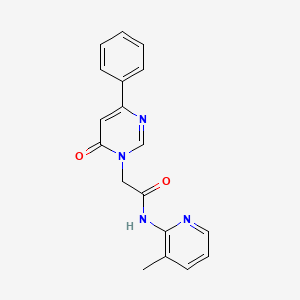
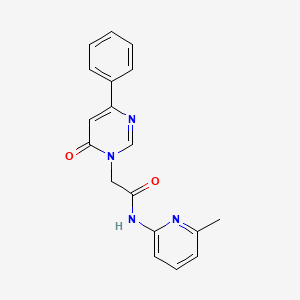
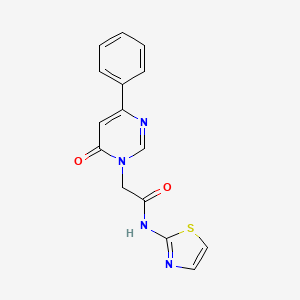
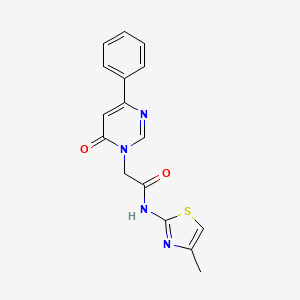
![ethyl 2-{2-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamido]-1,3-thiazol-4-yl}acetate](/img/structure/B6541425.png)
![N-[(4-methylphenyl)methyl]-2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)acetamide](/img/structure/B6541428.png)
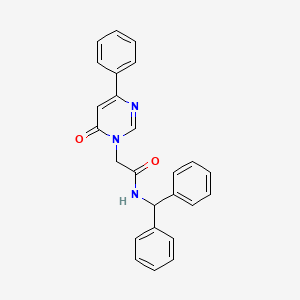
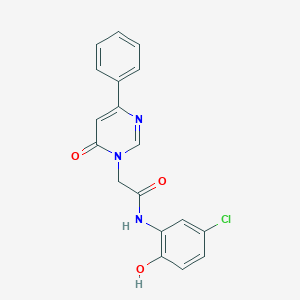
![2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6541445.png)
